IKKβ Kinase Inhibition Potency: Target Compound vs. Clinical Benchmark TPCA-1
In a cell-free biochemical assay measuring inhibition of recombinant human IKKβ, the target compound displayed an IC50 of 1,540 nM, establishing it as a low-micromolar inhibitor of this key inflammatory kinase [1]. This demonstrates an 86-fold reduction in potency relative to the well-characterized, selective IKK-2 inhibitor TPCA-1 (IC50 = 17.9 nM) tested under similar conditions [2]. This substantial potency gap confirms that the target compound is not a direct functional substitute for highly optimized clinical leads but serves a distinct role, potentially as a less potent probe or a scaffold for optimization.
| Evidence Dimension | IKKβ kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 1,540 nM (1.54 µM) |
| Comparator Or Baseline | TPCA-1: IC50 = 17.9 nM |
| Quantified Difference | 86-fold less potent than TPCA-1 |
| Conditions | Recombinant human IKKβ; Kinase-Glo luminescent assay (for target compound); radiometric filtration assay (for TPCA-1) |
Why This Matters
A user needing a potent IKK-2 inhibitor should select TPCA-1 (nM range), while a user requiring the specific 5-bromothiophene-2-carboxamide scaffold for SAR studies or as a synthetic intermediate needs this compound, irrespective of its lower potency.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50051114 (CHEMBL3318175). Target: Inhibitor of nuclear factor kappa-B kinase subunit beta (Human). IC50: 1.54E+3nM. View Source
- [2] Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1. JPET, 312(1), 373-381. IC50 = 17.9 nM. View Source
